5-Bromo-4,4-difluoropent-1-ene
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Overview
Description
5-Bromo-4,4-difluoropent-1-ene is an organic compound with the molecular formula C5H7BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a pentene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4-difluoropent-1-ene typically involves the bromination of 4,4-difluoropent-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 4,4-difluoropent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,4-difluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) under appropriate conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic attack.
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-4,4-difluoropent-1-ene, 5-amino-4,4-difluoropent-1-ene, and various alkylated derivatives.
Addition Reactions: Products include 5,5-dibromo-4,4-difluoropentane and other halogenated derivatives.
Scientific Research Applications
5-Bromo-4,4-difluoropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Bromo-4,4-difluoropent-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromine and fluorine atoms in the compound can interact with specific enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may participate in metabolic pathways involving halogenated intermediates, leading to the formation of reactive species that can affect cellular processes.
Comparison with Similar Compounds
5-Bromo-4,4-difluoropentane: Lacks the double bond present in 5-Bromo-4,4-difluoropent-1-ene, resulting in different reactivity and applications.
4,4-Difluoropent-1-ene:
Uniqueness: this compound is unique due to the combination of a bromine atom and two fluorine atoms on a pentene backbone.
Properties
Molecular Formula |
C5H7BrF2 |
---|---|
Molecular Weight |
185.01 g/mol |
IUPAC Name |
5-bromo-4,4-difluoropent-1-ene |
InChI |
InChI=1S/C5H7BrF2/c1-2-3-5(7,8)4-6/h2H,1,3-4H2 |
InChI Key |
URBVGCGRCKWPLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CBr)(F)F |
Origin of Product |
United States |
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